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Compound of Interest

Compound Name: 4-(1H-Imidazol-1-yl)benzoic acid

Cat. No.: B108130 Get Quote

An In-depth Technical Guide to 4-(1H-Imidazol-1-yl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1H-Imidazol-1-yl)benzoic acid,

a versatile bifunctional organic compound. Designed for researchers, chemists, and

professionals in drug development and materials science, this document synthesizes core

chemical properties, validated synthetic protocols, key applications, and safety information,

grounded in authoritative references.

Molecular Overview and Significance
4-(1H-Imidazol-1-yl)benzoic acid (IBA) is a heterocyclic compound distinguished by a rigid

backbone connecting a carboxylic acid group and an imidazole ring. This unique architecture

imparts a dual chemical nature: the acidic carboxyl group and the basic, coordinative imidazole

moiety.[1] This duality makes IBA a highly valuable building block, particularly as a linker in the

synthesis of advanced materials like Metal-Organic Frameworks (MOFs) and as a foundational

intermediate for active pharmaceutical ingredients (APIs).[1][2] Its structure allows for the

systematic design of materials with tunable porosity and serves as a scaffold for creating

complex, biologically active molecules.[3][4]

Caption: Chemical structure of 4-(1H-Imidazol-1-yl)benzoic acid.
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The physical and chemical characteristics of IBA are summarized below. These properties are

fundamental to its handling, reactivity, and application in various synthetic contexts.

Property Value Source(s)

CAS Number 17616-04-5 [5]

Molecular Formula C₁₀H₈N₂O₂ [6]

Molecular Weight 188.18 g/mol [6]

Appearance
White to off-white

powder/crystal
[7]

Melting Point >300 °C (decomposes) [5]

Boiling Point 403.6 ± 28.0 °C (Predicted) [7]

pKa 3.65 ± 0.10 (Predicted) [7]

Storage
Sealed in dry, Room

Temperature
[7]

Crystal Structure Monoclinic, Space Group Pc [8]

Dihedral Angle
14.5 (1)° (between imidazole

and benzene rings)
[6][8]

Spectroscopic Profile (Representative)
Disclaimer: Experimental spectra were not available in the cited literature. The following data

are representative values predicted from the chemical structure and established spectroscopic

principles. Experimental verification is recommended.

¹H NMR (400 MHz, DMSO-d₆):

δ > 12.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH).

δ ≈ 8.3-8.5 ppm (s, 1H): Singlet for the C2 proton of the imidazole ring (N-CH-N).
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δ ≈ 8.1-8.2 ppm (d, J ≈ 8.8 Hz, 2H): Doublet for the two aromatic protons ortho to the

carboxylic acid group.

δ ≈ 7.8-8.0 ppm (d, J ≈ 8.8 Hz, 2H): Doublet for the two aromatic protons ortho to the

imidazole group.

δ ≈ 7.6-7.7 ppm (s, 1H): Singlet for the C5 proton of the imidazole ring.

δ ≈ 7.1-7.2 ppm (s, 1H): Singlet for the C4 proton of the imidazole ring.

¹³C NMR (100 MHz, DMSO-d₆):

δ ≈ 167 ppm: Carboxylic acid carbon (-COOH).

δ ≈ 140-145 ppm: Aromatic quaternary carbons.

δ ≈ 131 ppm: Aromatic carbons ortho to the carboxylic acid.

δ ≈ 120-125 ppm: Imidazole and remaining aromatic carbons.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

3300-2500 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

1610, 1550, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and imidazole

rings.

~1300 cm⁻¹: C-N stretching.

Mass Spectrometry (EI):

m/z 188 (M⁺): Molecular ion peak.

m/z 143: Fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).

m/z 121: Further fragmentation.
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Synthesis and Purification
The most common and reliable synthesis of 4-(1H-Imidazol-1-yl)benzoic acid involves a

nucleophilic aromatic substitution reaction between a 4-halobenzoic acid derivative and

imidazole. The following protocol is a robust, lab-scale procedure adapted from established

literature.[9]
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Reactants & Solvent

Reaction & Workup

Saponification

Final Product

Methyl 4-fluorobenzoate

Combine reactants in DMSO.
Heat at 120-130°C for ~5 hours.

1H-Imidazole Potassium Carbonate (K₂CO₃) Dimethyl Sulfoxide (DMSO)

Cool to RT, add H₂O.
Acidify and extract with ether.

Isolate methyl ester intermediate.

Reflux methyl ester in 10% aq. NaOH.

Cool and neutralize with HCl to pH 6-7.

Filter precipitated solid.

Wash with H₂O and dry.

4-(1H-Imidazol-1-yl)benzoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.
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Experimental Protocol: Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12

mmol), and anhydrous potassium carbonate (1.40 g, 10 mmol) in 7 mL of dimethyl sulfoxide

(DMSO).[9]

Nucleophilic Substitution: Heat the reaction mixture with vigorous stirring at 120-130 °C for 5

hours. The causality here is that the thermal energy overcomes the activation barrier for the

nucleophilic attack of the imidazole nitrogen on the electron-deficient aromatic ring,

facilitated by the fluoride leaving group and the basic catalyst.

Intermediate Isolation: Cool the mixture to room temperature. Pour the reaction mixture into

cold water, acidify with HCl, and extract with diethyl ether to remove unreacted starting

material. Adjust the pH of the aqueous layer to ~8 with sodium carbonate. Extract the

aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous sodium

sulfate and evaporate the solvent under reduced pressure to yield methyl 4-(1H-imidazol-1-

yl)benzoate as a crude solid.

Saponification: Transfer the crude methyl ester (e.g., 0.61 g, 3 mmol) to a new flask and add

5 mL of 10% aqueous sodium hydroxide.[9]

Hydrolysis: Reflux the mixture for 5-10 minutes to hydrolyze the ester to the corresponding

carboxylate salt.

Precipitation and Purification: Cool the solution in an ice bath. Carefully neutralize the

mixture to a pH of 6-7 by the dropwise addition of hydrochloric acid. The target compound,

being poorly soluble at its isoelectric point, will precipitate out of the solution.

Final Product Isolation: Collect the white precipitate by vacuum filtration. Wash the solid

thoroughly with cold deionized water to remove residual salts, and then dry under vacuum to

yield pure 4-(1H-Imidazol-1-yl)benzoic acid.

Chemical Reactivity & Key Applications
The power of IBA lies in its bifunctional nature, making it a premier choice as an organic linker

for the construction of Metal-Organic Frameworks (MOFs).
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Role as a Bifunctional MOF Linker: The carboxylate group (-COOH) provides a robust,

negatively charged binding site that readily coordinates with metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺)

to form stable secondary building units (SBUs). Simultaneously, the lone pair on the N3

nitrogen of the imidazole ring acts as a second, distinct coordination site. This "one-two punch"

allows IBA to bridge metal centers in multiple directions, leading to the formation of stable,

porous, and crystalline three-dimensional networks.[1][4] The rigidity of the phenyl-imidazole

backbone ensures that the resulting pores are well-defined and predictable.

Caption: IBA as a bifunctional linker coordinating with metal (M) centers.

Protocol: Representative Solvothermal Synthesis of a Cd(II)-IBA MOF

This protocol is adapted from the synthesis of a luminescent Cd(II)-based MOF and illustrates

the use of IBA as a primary linker.

Reagent Preparation: In a 15 mL glass vial, dissolve 4-(1H-imidazol-1-yl)benzoic acid (37.2

mg, 0.19 mmol) and a co-linker such as 4,4'-bipyridine (31.3 mg, 0.2 mmol) in 7 mL of N,N-

dimethylformamide (DMF).

Metal Salt Addition: To this solution, add Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

(48.4 mg, 0.156 mmol).

Solvothermal Reaction: Securely seal the vial and place it in a programmable oven. Heat the

mixture to 120 °C for 48 hours. During this process, the components self-assemble into a

crystalline framework driven by the formation of coordinate bonds.

Product Isolation: After 48 hours, cool the oven slowly to room temperature. Colorless,

rectangular crystals of the MOF product should be visible.

Purification: Isolate the crystals by decanting the mother liquor. Wash them several times

with fresh DMF to remove any unreacted starting materials. The product can then be dried

for further characterization.

Safety and Handling
4-(1H-Imidazol-1-yl)benzoic acid requires careful handling in a laboratory setting. The primary

hazards are related to irritation.
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Hazard Identification:

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Handling Precautions:

Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.

Wear appropriate personal protective equipment (PPE), including safety glasses with side-

shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Avoid dust formation. Use appropriate techniques for weighing and transferring the solid.

Wash hands thoroughly after handling.

First Aid Measures:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the

eyelids. Seek immediate medical attention.

Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists,

consult a physician.

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a

physician.

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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